molecular formula C6H6ClFIN B040847 3-Fluoro-2-iodoaniline hydrochloride CAS No. 122455-37-2

3-Fluoro-2-iodoaniline hydrochloride

Cat. No. B040847
M. Wt: 273.47 g/mol
InChI Key: HRLBFLFGNKLHQT-UHFFFAOYSA-N
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Patent
US07465795B2

Procedure details

To a 1 L, 3 necked round bottom flask fitted with a mechanical stirrer was added 3-fluoro-2-iodonitrobenzene (3B Medical, 47.7 g, 179 mmol) and 500 mL absolute ethanol. To this stirred solution was added iron powder (325 mesh, Aldrich, 30 g, 537 mmol) followed by dropwise addition of concentrated HCl (30 mL, 360 mmol). The internal temperature rose from 23 to ˜60° C. over the addition. The flask was fitted with a heating mantle and heated with vigorous stirring for 90 minutes. After cooling to room temperature, 1 N sodium carbonate (300 mL) was added followed by ethyl acetate (200 mL). The mixture was stirred for 30 minutes and then filtered through a pad of celite. The celite was washed with ethyl acetate (3×150 mL). The filtrates were placed in a separatory funnel and the water layer was removed. The organic layer was concentrated under reduced pressure to a volume of ˜200 mL, placed in a separatory funnel, diluted with ethyl acetate (400 mL), washed with brine, dried over sodium sulfate, filtered and concentrated to dryness. The crude product was taken up in ether (300 mL) and made acidic to pH 1 with 2M hydrochloric acid/ether (Aldrich). After 1 hour, the tan solid was isolated by filtration (39.2 g, 80%). The above aqueous layers were extracted with diethyl ether (300 mL), dried over sodium sulfate, combined with the filtrate of the 1st crop, made acidic to pH 1, and isolated as above to give additional tan solid (9.0 g, 18%) for an overall yield of 98%. 1H NMR (300 MHz, CDCl3) δ 7.06 (m, 1H), 6.58 (m, 1H), 6.39 (m, 1H), 5.73 (bm, 1H). MS APCI, m/z=238 (M+H). HPLC 2.19 min.
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
18%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([I:11])=[C:4]([N+:8]([O-])=O)[CH:5]=[CH:6][CH:7]=1.C(O)C.[ClH:15].C(=O)([O-])[O-].[Na+].[Na+]>[Fe].C(OCC)(=O)C>[ClH:15].[F:1][C:2]1[C:3]([I:11])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8] |f:3.4.5,8.9|

Inputs

Step One
Name
Quantity
47.7 g
Type
reactant
Smiles
FC=1C(=C(C=CC1)[N+](=O)[O-])I
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
30 g
Type
catalyst
Smiles
[Fe]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with vigorous stirring for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 L, 3 necked round bottom flask fitted with a mechanical stirrer
ADDITION
Type
ADDITION
Details
The internal temperature rose from 23 to ˜60° C. over the addition
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
The celite was washed with ethyl acetate (3×150 mL)
CUSTOM
Type
CUSTOM
Details
The filtrates were placed in a separatory funnel
CUSTOM
Type
CUSTOM
Details
the water layer was removed
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure to a volume of ˜200 mL
CUSTOM
Type
CUSTOM
Details
placed in a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (400 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the tan solid was isolated by filtration (39.2 g, 80%)
EXTRACTION
Type
EXTRACTION
Details
The above aqueous layers were extracted with diethyl ether (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
isolated as above

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
Cl.FC=1C(=C(N)C=CC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.